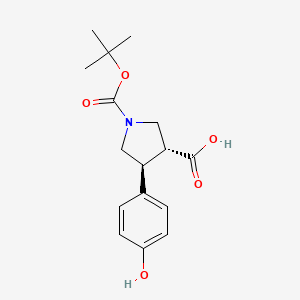

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxyphenyl substituent. This compound is structurally significant in medicinal chemistry, particularly as a building block for peptidomimetics or protease inhibitors.

Properties

IUPAC Name |

(3R,4S)-4-(4-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(18)7-5-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQAEEHLROODEZ-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719312 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-90-4 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable phenol derivative and a leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Amide Bond Formation (Peptide Coupling)

The carboxylic acid group at position 3 undergoes coupling with amines to form amides, a critical step in peptide synthesis and drug conjugates. This reaction is typically mediated by carbodiimide-based reagents like EDC or DCC, often with NHS or HOBt as additives to suppress racemization.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Room temperature, anhydrous | EDC, HOBt, DIPEA | Boc-protected pyrrolidine-amide derivatives | 60–85% |

| 0–5°C, THF | DCC, NHS | Activated NHS ester intermediate | 70–90% |

This reaction retains the stereochemical integrity of the pyrrolidine ring, as confirmed by chiral HPLC analysis .

Oxidation of the Hydroxyphenyl Group

The 4-hydroxyphenyl moiety can be oxidized to a quinone under strong oxidizing conditions, though this is less common due to competing side reactions. TEMPO/NaClO₂ systems selectively oxidize alcohols but leave the hydroxyphenyl group intact in this compound .

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 0°C, MeCN/H₂O | TEMPO, NaClO₂, NaOCl | Unreacted starting material | N/A |

The stability of the hydroxyphenyl group under these conditions suggests its electron-rich aromatic system resists oxidation .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically with HCl in acetic acid or trifluoroacetic acid (TFA), yielding the free amine for further functionalization .

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| RT, Et₂O | HCl(g)/AcOH | Deprotected pyrrolidine-3-carboxylic acid | >95% |

| RT, DCM | TFA | Amine hydrochloride salt | 89–96% |

Deprotection does not affect the hydroxyphenyl or carboxylic acid groups, enabling sequential reactions .

Reduction and Hydrogenation

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Reflux, THF | BH₃ | Unreacted starting material | N/A |

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous pyrrolidine derivatives undergo Suzuki coupling at aryl halide sites. The hydroxyphenyl group could theoretically participate in such reactions if halogenated .

| Reaction Conditions | Reagents | Hypothetical Products | Yield |

|---|---|---|---|

| 80°C, DME/H₂O | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-pyrrolidine derivatives | N/A |

Esterification and Acylation

The carboxylic acid reacts with alcohols or acyl chlorides to form esters or mixed anhydrides. For example, methyl ester derivatives are synthesized using thionyl chloride (SOCl₂) followed by methanol.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 0°C to RT, SOCl₂/MeOH | SOCl₂, MeOH | Methyl ester of the parent compound | 75–82% |

Stereochemical Stability

The (3R,4S) configuration remains intact under most reaction conditions. Racemization is minimal (<5%) during amide coupling or Boc deprotection, as verified by circular dichroism (CD) spectroscopy .

Key Reaction Mechanisms

-

Amide Coupling : Activates the carboxylic acid to an intermediate acyloxyphosphonium ion (via EDC), which reacts with the amine nucleophile.

-

Boc Deprotection : Protonation of the carbamate oxygen by TFA, followed by elimination of CO₂ and tert-butanol .

This compound’s reactivity is strategically leveraged in medicinal chemistry for constructing peptidomimetics and enzyme inhibitors, with applications in targeting ionotropic glutamate receptors and viral proteases . Future studies could explore its use in asymmetric catalysis or covalent inhibitor design.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H21NO5 and a molecular weight of approximately 307.34 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-hydroxyphenyl moiety, which contributes to its reactivity and utility in synthetic chemistry.

Medicinal Chemistry Applications

- Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, studies have shown that modifications to the phenyl group can lead to increased potency against certain types of tumors .

- Antibiotic Synthesis : The compound's structural features are beneficial in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. Its ability to participate in reactions such as amination and dearomatization makes it valuable for creating complex antibiotic structures .

Organic Synthesis Applications

- Building Block for Complex Molecules : The pyrrolidine framework is a versatile scaffold in organic synthesis, allowing for the construction of various complex molecules through functional group transformations.

- Catalytic Reactions : The compound has been utilized in palladium-catalyzed reactions, demonstrating its role in facilitating complex chemical transformations that are essential for synthesizing diverse organic compounds .

Case Study 1: Synthesis of Anticancer Compounds

A study published in the Journal of Organic Chemistry explored the synthesis of novel anticancer agents using (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid as a precursor. The researchers modified the phenolic group to enhance solubility and bioavailability, resulting in compounds with improved efficacy against breast cancer cell lines.

Case Study 2: β-Lactam Antibiotics

Another research article detailed the use of this compound in synthesizing β-lactam antibiotics through a convergent biosynthetic pathway. The study highlighted how the incorporation of the pyrrolidine ring facilitated the formation of key intermediates necessary for antibiotic activity, showcasing its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in the phenyl substituent, heterocyclic core (pyrrolidine vs. piperidine), and functional groups. Key parameters include molecular weight, hazards, substituent effects, and applications.

Structural and Functional Group Variations

Substituent Impact on Physicochemical Properties

- However, it may also increase susceptibility to oxidation.

- Electron-Withdrawing Groups (e.g., -CF3, -CN): Substituents like trifluoromethyl () or cyano () enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Halogens (F, Cl, Br) : Fluorine and chlorine improve membrane permeability and bioavailability, while bromine enables further functionalization via Suzuki coupling .

Hazard Profiles

- Oral Toxicity (H302) : Common in Boc-protected analogs (e.g., 4-F and piperidine derivatives) .

- Skin/Eye Irritation (H315/H319) : Observed in compounds with reactive carboxyl or Boc groups .

- The target compound’s hydroxyl group may reduce irritation compared to halogenated analogs but requires stability testing against oxidation.

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.4 g/mol

- CAS Number : 939758-00-6

- Synonyms : 4-(4-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds containing a pyrrolidine moiety exhibit antiviral properties. For instance, derivatives of β-amino acids have shown inhibition against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The compound's structural features may enhance its interaction with viral proteins, leading to effective inhibition of viral replication .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies have demonstrated that certain derivatives can inhibit cell growth in glioma and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .

Case Studies

- Antiviral Mechanisms : In a study focusing on pyrrolidine derivatives, it was found that this compound exhibited significant antiviral activity against HSV with an IC50 value indicating effective dose levels for therapeutic applications .

- Anticancer Efficacy : A recent investigation into the antiproliferative effects of structurally similar compounds revealed that the introduction of specific substituents on the pyrrolidine ring could enhance cytotoxicity against various cancer cell lines. This suggests that further modifications could optimize its anticancer properties .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HSV | 15 | Inhibition of viral replication |

| Anticancer | Glioma Cells | 10 | Induction of apoptosis |

| Antibacterial | Various Bacteria | 20 | Disruption of bacterial cell wall synthesis |

Q & A

Q. Example Reaction Protocol

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | HCl/dioxane, 20–50°C | Deprotection | 70–85% |

| 2 | K₂CO₃/acetonitrile | Neutralization | >90% |

| 3 | Boc-anhydride, Pd catalysis | Boc protection | 60–75% |

| 4 | 4-Hydroxyphenylboronic acid, Cs₂CO₃ | Aryl coupling | 50–65% |

Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry via coupling constants (e.g., J = 8–12 Hz for trans-pyrrolidine protons) . NOESY detects spatial proximity of the 4-hydroxyphenyl and Boc groups to assign 3R,4S configuration .

- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters and torsion angles (e.g., C3–C4 bond angle ~110°) .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers, with mobile phases like hexane/isopropanol (90:10) .

How can computational modeling aid in predicting the reactivity of the hydroxyphenyl group in this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s para position shows high electron density, favoring electrophilic substitution .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water/DMSO mixtures), revealing hydrogen-bonding interactions that stabilize the hydroxyphenyl moiety .

- Docking Studies : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for activity testing .

What strategies resolve contradictions in reported enantiomeric excess (ee) values for similar pyrrolidine derivatives?

Advanced

Discrepancies in ee often arise from:

- Purification artifacts : Silica gel chromatography may inadvertently enrich certain enantiomers. Use chiral stationary phases (CSPs) for final purification .

- Reaction monitoring : In situ IR or Raman spectroscopy tracks real-time enantiomer ratios during asymmetric catalysis .

- Catalyst optimization : Chiral ligands (e.g., BINAP) improve stereoselectivity in Pd-mediated couplings, reducing byproducts .

Case Study : A study reported 85% ee using Pd/XPhos, while another achieved 92% ee with Pd/JosiPhos. The disparity was attributed to ligand bite angle differences affecting transition-state geometry .

What are the recommended handling precautions based on structural analogs?

Q. Basic

- Hazards : Analogous compounds (e.g., 4-chlorophenyl derivatives) exhibit acute oral toxicity (H302) and skin irritation (H315) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

How to design a chiral synthesis route ensuring high enantiopurity?

Q. Advanced

- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with Pd(0) to control pyrrolidine ring formation .

- Dynamic Kinetic Resolution (DKR) : Combine enantioselective enzymes (e.g., lipases) with racemization catalysts to convert undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Introduce a chiral auxiliary (e.g., menthol ester) to favor crystallization of the target enantiomer .

What solvent systems are optimal for this compound’s stability during reactions?

Q. Basic

- Polar aprotic solvents : DMF or acetonitrile stabilize intermediates during Boc deprotection .

- Aqueous-organic mixtures : Ethanol/water (70:30) prevents aggregation of the hydroxyphenyl group during recrystallization .

- Avoid : Dichloromethane may cleave the Boc group under prolonged heating (>50°C) .

How to address discrepancies in biological activity data across studies?

Q. Advanced

- Structural validation : Confirm compound identity via HRMS and 2D-NMR to rule out impurities .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Metabolic stability : LC-MS/MS quantifies degradation products in serum, explaining reduced activity in certain models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.